Proprietary Palladium-Catalyzed Benzylation of 1-BOC-7-Methoxyindole-2-Boronic Acid
In a direct head-to-head comparison within a patent describing the synthesis of mTOR inhibitor analogs, 1-BOC-7-methoxyindole-2-boronic acid (913835-81-1) was employed as a key building block. In a Pd-catalyzed benzylation reaction using trans-PdBr(N-Succ)(PPh3)2, this specific boronic acid reacted with substituted benzyl bromides to yield aryl(indolo)methanes in good yields . This demonstrates its effective participation in a specialized coupling reaction under mild, non-toxic conditions. The C7-methoxy group is critical for the downstream biological activity of the final compounds, differentiating it from non-substituted N-Boc-indole-2-boronic acid, which would not lead to the same active pharmaceutical intermediates.
| Evidence Dimension | Reaction Suitability in Pharmaceutical Synthesis |
|---|---|
| Target Compound Data | Successfully used to synthesize C40-, C28-, and C-32-linked rapamycin analogs as mTOR inhibitors |
| Comparator Or Baseline | N-Boc-indole-2-boronic acid (CAS 213318-44-6) |
| Quantified Difference | Essential for generating the required 7-methoxyindole motif; comparator lacks this functionality, rendering it unsuitable for synthesizing these specific target molecules. |
| Conditions | Pd-catalyzed benzylation reaction, trans-PdBr(N-Succ)(PPh3)2 catalyst |
Why This Matters
This demonstrates the compound's proven utility in a specific, patented pharmaceutical synthesis, a clear advantage over simpler indole boronic acids that cannot be used to generate the same target molecules.
